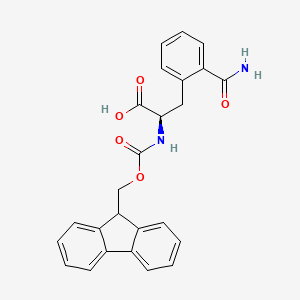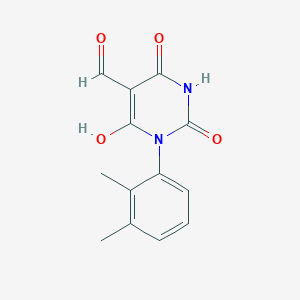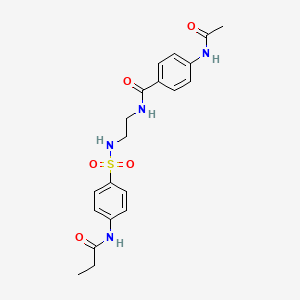
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide, also known as APPEB, is a chemical compound that has gained significant attention in the field of scientific research. APPEB is a sulfonamide derivative that is used in various biochemical and physiological studies.
作用機序
The mechanism of action of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves the inhibition of carbonic anhydrase IX activity. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. Carbonic anhydrase IX is overexpressed in various types of cancer cells and plays a crucial role in tumor growth and metastasis. Inhibition of carbonic anhydrase IX activity by 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been shown to reduce tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX, which leads to a decrease in intracellular pH and a reduction in tumor growth and metastasis. 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has also been used as a fluorescent probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.
実験室実験の利点と制限
The advantages of using 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in lab experiments include its well-established synthesis method, its ability to inhibit the activity of carbonic anhydrase IX, and its fluorescent properties. However, the limitations of using 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in lab experiments include its potential toxicity and the need for further studies to investigate its potential therapeutic applications.
将来の方向性
There are several future directions for the use of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in scientific research. One potential direction is the development of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide derivatives with improved potency and selectivity for carbonic anhydrase IX inhibition. Another potential direction is the investigation of the potential therapeutic applications of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide in cancer treatment. Additionally, further studies are needed to investigate the potential toxicity of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide and its derivatives.
合成法
The synthesis of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide involves the reaction of 4-aminobenzamide with 4-propionamidophenylsulfonyl chloride, followed by acetylation with acetic anhydride. The final product is obtained after purification through column chromatography. The synthesis method of 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has been well-established and is widely used in research laboratories.
科学的研究の応用
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide is used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. 4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide has also been used as a fluorescent probe to study the binding of sulfonamide derivatives to carbonic anhydrase enzymes.
特性
IUPAC Name |
4-acetamido-N-[2-[[4-(propanoylamino)phenyl]sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-3-19(26)24-17-8-10-18(11-9-17)30(28,29)22-13-12-21-20(27)15-4-6-16(7-5-15)23-14(2)25/h4-11,22H,3,12-13H2,1-2H3,(H,21,27)(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQXSUNZMMQCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(4-propionamidophenylsulfonamido)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


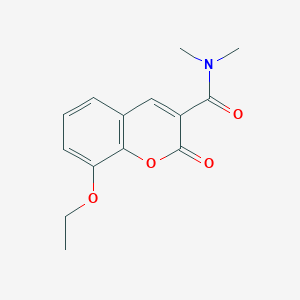
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2677219.png)

![methyl 2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677223.png)
![7-(3-chloro-2-methylphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2677224.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2677225.png)
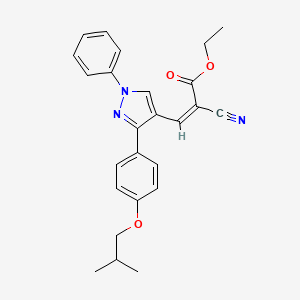
![2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B2677227.png)
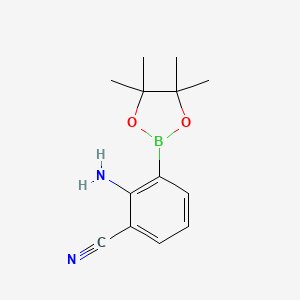
![3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2677231.png)

